molecular formula C15H21BrN2O B248135 N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide

N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide

Katalognummer B248135
Molekulargewicht: 325.24 g/mol
InChI-Schlüssel: UDLRBHGQXATRNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide, also known as BRL-15572, is a chemical compound that has gained attention in the scientific community for its potential as a therapeutic agent. BRL-15572 is a selective antagonist of the dopamine D3 receptor, which has been implicated in a variety of neurological disorders, including addiction, schizophrenia, and Parkinson's disease.

Wirkmechanismus

N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide is a selective antagonist of the dopamine D3 receptor, which is primarily located in the mesolimbic and mesocortical pathways of the brain. The mesolimbic pathway is involved in reward and motivation, while the mesocortical pathway is involved in cognitive function. By antagonizing the dopamine D3 receptor, N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide may reduce the rewarding effects of drugs of abuse, improve cognitive function in schizophrenia, and protect dopaminergic neurons in Parkinson's disease.
Biochemical and Physiological Effects
N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide has been shown to have a number of biochemical and physiological effects. In animal models, N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide has been shown to reduce drug-seeking behavior, improve cognitive function, and protect dopaminergic neurons. Additionally, N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal growth and survival. BDNF has been implicated in a variety of neurological disorders, including depression, anxiety, and Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide in lab experiments is its selectivity for the dopamine D3 receptor. This selectivity allows researchers to investigate the specific role of the D3 receptor in neurological disorders, without affecting other dopamine receptors. Additionally, N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of using N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide in lab experiments is its relatively low yield in the synthesis method, which may limit its availability for research purposes.

Zukünftige Richtungen

There are a number of future directions for research on N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide. One area of interest is the potential use of N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide as a treatment for substance use disorders. Further studies are needed to investigate the efficacy of N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide in reducing drug-seeking behavior in human subjects. Additionally, N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide may have potential as a treatment for other neurological disorders, such as depression, anxiety, and Alzheimer's disease. Finally, further research is needed to investigate the mechanism of action of N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide, and to identify other potential targets for therapeutic intervention.

Synthesemethoden

The synthesis of N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide involves the reaction of 4-bromobenzoyl chloride with 4-methylpiperidine in the presence of triethylamine and N,N-dimethylformamide. The resulting intermediate is then reacted with 3-(dimethylamino)propionitrile in the presence of potassium carbonate and acetonitrile to yield N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide. The yield of this synthesis method is reported to be around 50%.

Wissenschaftliche Forschungsanwendungen

N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide has been studied extensively for its potential as a therapeutic agent for neurological disorders. In particular, it has been investigated as a treatment for addiction, schizophrenia, and Parkinson's disease. Studies have shown that N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide can reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a useful treatment for substance use disorders. Additionally, N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide has been shown to improve cognitive function in animal models of schizophrenia, indicating that it may be a potential treatment for this disorder. Finally, N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide has been shown to have neuroprotective effects in animal models of Parkinson's disease, suggesting that it may be a useful treatment for this disorder as well.

Eigenschaften

Produktname

N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide

Molekularformel

C15H21BrN2O

Molekulargewicht

325.24 g/mol

IUPAC-Name

N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide

InChI

InChI=1S/C15H21BrN2O/c1-12-6-9-18(10-7-12)11-8-15(19)17-14-4-2-13(16)3-5-14/h2-5,12H,6-11H2,1H3,(H,17,19)

InChI-Schlüssel

UDLRBHGQXATRNY-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Br

Kanonische SMILES

CC1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.